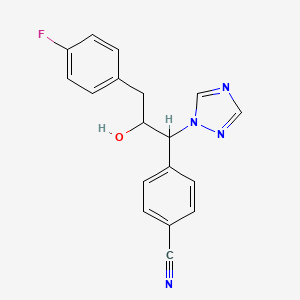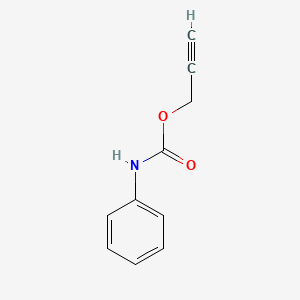
3-(4,5-Dihydro-1H-imidazol-2-yl)aniline
Übersicht
Beschreibung
Synthesis Analysis
Several synthetic routes exist for imidazole derivatives. One example involves the condensation of ketones and amidines under solvent-free conditions, leading to 1,2,4-trisubstituted imidazoles. Another method employs oxidative condensation of α-keto carbons to form diketones, which cyclize to produce tri-substituted imidazol-4-ones. These synthetic approaches have been explored in the literature .
Molecular Structure Analysis
The molecular formula of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline is C9H11N3 . It consists of an imidazole ring fused to an aniline group. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, while the other is a pyrrole-type nitrogen. The compound’s molecular weight is approximately 161.21 g/mol .
Chemical Reactions Analysis
When heated with acyl or sulfonyl chlorides in the presence of triethylamine, compounds similar to 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline undergo substitution at both the nitrogen atom of the imine C=N-H moiety and the N-1 position of the 4,5-dihydro-1H-imidazole ring .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Metal Ion Detection
3-(4,5-Dihydro-1H-imidazol-2-yl)aniline has been utilized in the synthesis of compounds for detecting metal ions. In one study, derivatives of this compound were synthesized and showed a highly selective and sensitive response to Fe3+ ions, detectable through UV spectrophotometry and fluorescence spectrometry. This application is significant for environmental and biochemical monitoring (Shi Yanpeng et al., 2019).
Catalysis in Cross-Coupling Reactions
Another application involves the use of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline in the synthesis of Pd(II) complexes. These complexes exhibited catalytic activities in cross-coupling reactions, which are fundamental in creating complex molecules for pharmaceuticals and materials science (M. Sudharsan & D. Suresh, 2018).
Fluorescent Chemosensors
The compound has also been incorporated in the design of fluorescent chemosensors. These sensors are used for detecting specific ions, such as Al3+, in biological systems. Their high selectivity and sensitivity make them useful in medical diagnostics and environmental monitoring (G. J. Shree et al., 2019).
Synthesis of Heterocyclic Compounds
Additionally, 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline is involved in the synthesis of various heterocyclic compounds. These compounds have a wide range of applications, including in pharmaceuticals and agrochemicals. The versatility in forming different heterocyclic structures makes it a valuable compound in organic synthesis (F. Sa̧czewski et al., 2001).
Pharmaceutical Intermediate Synthesis
It serves as an intermediate in synthesizing antitumor agents, such as nilotinib. This highlights its importance in the pharmaceutical industry, where it contributes to the development of vital medications (Yang Shijing, 2013).
Material Science
In the field of material science, this compound is used in the synthesis of various organic compounds, which might have potential applications in materials with special properties like conductivity or luminescence (Jeremy P. Scott, 2006).
Antimicrobial Agents
The derivatives of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline have been investigated for their antimicrobial properties. This suggests potential applications in developing new antibacterial and antifungal agents, addressing the growing concern of antimicrobial resistance (N. Desai et al., 2011).
Eigenschaften
IUPAC Name |
3-(4,5-dihydro-1H-imidazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6H,4-5,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJAVYDERMMIDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50240398 | |
| Record name | 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50240398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,5-Dihydro-1H-imidazol-2-yl)aniline | |
CAS RN |
94086-79-0 | |
| Record name | 3-(4,5-Dihydro-1H-imidazol-2-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94086-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094086790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50240398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4,5-dihydro-1H-imidazol-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)ANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0196353FZ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-amino-N-[4-[(4-aminophenyl)sulfonylamino]phenyl]benzenesulfonamide](/img/structure/B1618843.png)


![N-[4-amino-2-(4-aminophenyl)phenyl]acetamide](/img/structure/B1618847.png)


